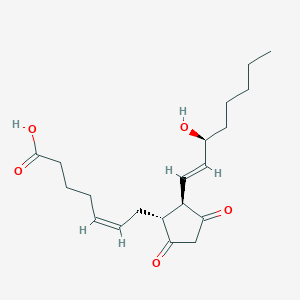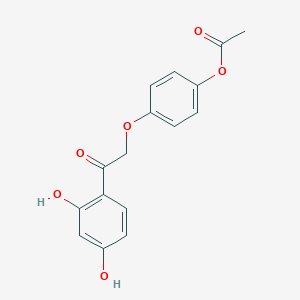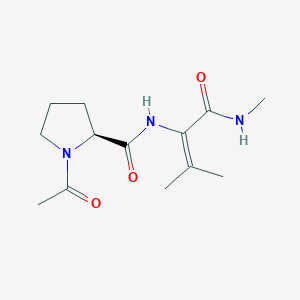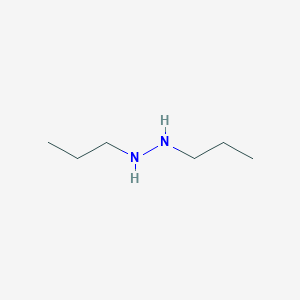
Prostaglandin K2
Overview
Description
Prostaglandin K2 (PGK2) is the 9,11-diketone formed by the oxidation of PGE2 or PGD2 . Whether this compound exists biologically is uncertain, it is known to be resistant to metabolism by 15-hydroxy PGDH in vitro . Its formal name is 9,11-dioxo-15S-hydroxy-prosta-5Z,13E-dien-1-oic acid .
Synthesis Analysis
A concise chemoenzymatic synthesis method for several representative prostaglandins, including Prostaglandin K2, has been reported . This method involves 5 to 7 steps, with the common intermediate bromohydrin, a radical equivalent of Corey lactone, being chemoenzymatically synthesized in only two steps . The chiral cyclopentane core is introduced with high enantioselectivity, while the lipid chains are sequentially incorporated through a cost-effective process involving bromohydrin formation, nickel-catalyzed cross-couplings, and Wittig reactions .
Molecular Structure Analysis
Prostaglandins, including Prostaglandin K2, possess a unique and intricate molecular structure that underlies their diverse physiological functions . At the core of every prostaglandin molecule lies a distinctive twenty-carbon skeleton, featuring a central five-membered ring . This ring contains oxygen atoms at specific positions, imparting reactivity and distinct chemical properties to prostaglandins .
Chemical Reactions Analysis
Prostaglandins have garnered significant attention from synthetic chemists due to their exceptional biological activities . The synthesis of prostaglandins involves multiple steps, including the formation of bromohydrin, nickel-catalyzed cross-couplings, and Wittig reactions .
Physical And Chemical Properties Analysis
Prostaglandin K2 has a molecular weight of 350.4 g/mol . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 5 . It also has a Rotatable Bond Count of 12 .
Scientific Research Applications
Scientific Research Applications of Prostaglandin K2
Prostaglandins: Pharmacology and Clinical Applications
Prostaglandins, including Prostaglandin K2, have been extensively researched for their diverse pharmacological effects and clinical applications. The discovery of their biosynthetic pathways and widespread distribution in the body has led to significant insights. Prostaglandins play a crucial role in reproductive functions, the regulation of blood pressure, and the potential treatment of hypertension and peripheral vascular disease. They also exhibit bronchodilator effects, making them potentially useful in treating asthma (Karim & Hillier, 2012).
Prostaglandins and Inflammation
The role of Prostaglandins in inflammation is complex. They are derived from arachidonic acid and contribute to both the sustenance of homeostatic functions and the mediation of pathogenic mechanisms. The biosynthesis of Prostaglandins is inhibited by nonsteroidal anti-inflammatory drugs, yet these substances can promote and resolve inflammation. This duality is essential for understanding their role in conditions such as atherosclerosis and the response to vascular injury (Ricciotti & FitzGerald, 2011).
Prostaglandins and Immunity
Prostaglandins, including Prostaglandin K2, are influential modulators of immunity. Initially viewed as immunoinhibitory, recent findings have highlighted their complex roles in regulating immunity and inflammation, and even in cancer progression. This understanding is pivotal for the development of new therapies targeting immune modulation (Harris et al., 2002).
Mechanism of Action
Target of Action
Prostaglandins, including Prostaglandin K2, are a group of physiologically active lipid compounds that have diverse hormone-like effects in animals . They are derived enzymatically from the fatty acid arachidonic acid . Prostaglandin signaling is facilitated by G-protein-coupled, prostanoid-specific receptors and the array of associated G-proteins . These receptors are present in the immediate vicinity of the site of their secretion .
Mode of Action
Prostaglandins have different and even opposite effects in different tissues. The ability of the same prostaglandin to stimulate a reaction in one tissue and inhibit the same reaction in another tissue is determined by the type of receptor to which the prostaglandin binds . They act as autocrine or paracrine factors .
Biochemical Pathways
Prostaglandins are derived enzymatically from the fatty acid arachidonic acid . They are synthesized in the walls of blood vessels and serve the physiological function of preventing needless clot formation, as well as regulating the contraction of smooth muscle tissue . Prostaglandins are involved in a wide range of roles from homeostasis of blood pressure and blood flow, the initiation and resolution of inflammation, the perception of pain, cell survival, and the progression of numerous disease states .
Pharmacokinetics
Prostaglandins are known to have relatively short half-lives . They are most often act as autocrine or paracrine signaling agents .
Result of Action
Prostaglandins are powerful, locally-acting vasodilators and inhibit the aggregation of blood platelets . Through their role in vasodilation, prostaglandins are also involved in inflammation . They serve the physiological function of preventing needless clot formation, as well as regulating the contraction of smooth muscle tissue .
Action Environment
They are synthesized in the walls of blood vessels . The action of prostaglandins can be influenced by various hormonal, chemical, or physical agents .
Future Directions
properties
IUPAC Name |
(Z)-7-[(1R,2R)-2-[(E,3S)-3-hydroxyoct-1-enyl]-3,5-dioxocyclopentyl]hept-5-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,12-13,15-17,21H,2-3,5-6,8-11,14H2,1H3,(H,24,25)/b7-4-,13-12+/t15-,16+,17+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGMXPVXJSFPPTQ-DJUJBXLVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC1C(C(=O)CC1=O)CC=CCCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H](/C=C/[C@@H]1[C@H](C(=O)CC1=O)C/C=C\CCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601348055 | |
| Record name | Prostaglandin K2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601348055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Prostaglandin K2 | |
CAS RN |
275816-51-8 | |
| Record name | Prostaglandin K2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601348055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 2-amino-6-{[(4-methylphenyl)sulfonyl]amino}hexanoate, chloride](/img/structure/B161538.png)



![(E)-3-(3,4-dihydroxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]prop-2-enamide](/img/structure/B161555.png)








